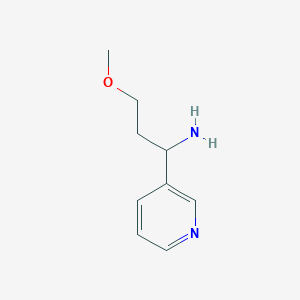

3-Methoxy-1-(pyridin-3-yl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methoxy-1-(pyridin-3-yl)propan-1-amine: is an organic compound that features a methoxy group, a pyridine ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1-(pyridin-3-yl)propan-1-amine typically involves the reaction of 3-pyridinecarboxaldehyde with methoxyamine hydrochloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: 3-Methoxy-1-(pyridin-3-yl)propanal or 3-Methoxy-1-(pyridin-3-yl)propanoic acid.

Reduction: 3-Methoxy-1-(piperidin-3-yl)propan-1-amine.

Substitution: Various N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and complex organic molecules .

Biology: In biological research, it is used to study the interactions of amine-containing compounds with biological targets, such as enzymes and receptors.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-(pyridin-3-yl)propan-1-amine involves its interaction with biological targets such as enzymes and receptors. The methoxy group and the amine group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

3-Pyridin-3-ylpropan-1-amine: Lacks the methoxy group, which may affect its reactivity and interactions.

3-Methoxy-1-(pyridin-2-yl)propan-1-amine: Similar structure but with the pyridine ring at a different position, which can influence its chemical properties and biological activity.

Uniqueness: The presence of both the methoxy group and the pyridine ring in 3-Methoxy-1-(pyridin-3-yl)propan-1-amine makes it unique in terms of its reactivity and potential applications. The methoxy group can participate in various chemical reactions, while the pyridine ring can interact with biological targets, making it a versatile compound for research and industrial applications.

Biological Activity

3-Methoxy-1-(pyridin-3-yl)propan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of inhibiting specific enzymes and its implications in drug development. This article will explore the compound's biological activity, including its inhibitory effects on enzymes, cytotoxicity against cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group and a pyridine ring, which are critical for its biological activity.

Inhibition of Enzymes

Polyketide Synthase 13 (Pks13)

Recent studies have highlighted the role of Pks13 as a target for developing inhibitors against Mycobacterium tuberculosis. The introduction of a pyridin-3-yl group in the structure of related compounds has shown to retain potency against Pks13, which is crucial for mycolic acid synthesis in mycobacteria. Compounds modified from this compound exhibited sub-micromolar IC50 values in Pks13 enzyme assays, indicating strong inhibitory activity .

Deoxyribonuclease I (DNase I)

In another study, derivatives similar to this compound were evaluated for their DNase I inhibitory properties. The results indicated that these compounds inhibited DNase I with IC50 values below 100 µM, outperforming crystal violet, a known positive control. The most potent compound in the study had an IC50 value of approximately 48.04 µM .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various human tumor cell lines through MTT assays. The results indicated that while some derivatives exhibited moderate cytotoxicity, they did not show significant antiproliferative activity at concentrations below 200 µM . This suggests that while the compound has potential as an enzyme inhibitor, its direct cytotoxic effects may require further optimization.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the methoxy and pyridine groups can significantly influence biological activity. For instance:

- Removing one methoxy group while retaining the pyridine moiety has shown to maintain Pks13 potency but did not enhance overall properties.

- Amide derivatives with variations in the pyridine substitution demonstrated improved MIC potency against Pks13 .

Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Removal of one methoxy group | Retained Pks13 potency |

| Introduction of amide groups | Improved MIC potency |

| Variations in pyridine position | Altered enzyme inhibition |

Case Study: Inhibition of Pks13

In a recent study, compounds derived from 3-Methoxy-1-(pyridin-3-yl)propan-1-amines were tested against a hypomorph strain of M. tuberculosis. Results showed that compounds with enhanced binding interactions led to significant increases in potency when the expression levels of Pks13 were manipulated .

Case Study: DNase I Inhibition

Another investigation focused on synthesizing new monosquaramides containing the pyridinyl moiety. These compounds were evaluated for their DNase I inhibitory activity, revealing that structural modifications could lead to more effective inhibitors compared to existing standards .

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-methoxy-1-pyridin-3-ylpropan-1-amine |

InChI |

InChI=1S/C9H14N2O/c1-12-6-4-9(10)8-3-2-5-11-7-8/h2-3,5,7,9H,4,6,10H2,1H3 |

InChI Key |

PKZBBYAWXPEBFM-UHFFFAOYSA-N |

Canonical SMILES |

COCCC(C1=CN=CC=C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.